rac 5-Carboxy Tolterodine-d14
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Overview
Description
rac 5-Carboxy Tolterodine-d14 is a deuterium-labeled metabolite of tolterodine. Tolterodine is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies.
Mechanism of Action
Target of Action
The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .
Mode of Action
This compound works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .
Pharmacokinetics
It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .
Biochemical Analysis
Biochemical Properties
“rac 5-Carboxy Tolterodine-d14” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models .
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
“this compound” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of “this compound” and its effects on activity or function are complex . It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 5-Carboxy Tolterodine-d14 involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in tolterodine with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of tolterodine, ensuring that the final product contains the desired deuterium labeling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms into the tolterodine molecule.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
rac 5-Carboxy Tolterodine-d14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac 5-Carboxy Tolterodine-d14 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics.
Metabolic Studies: Researchers use the compound to study the metabolic processes and identify metabolites.
Drug Development: It serves as a reference compound in the development of new drugs with improved pharmacokinetic profiles.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, used in the treatment of overactive bladder.
5-Hydroxymethyl Tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Deuterated Tolterodine: Another deuterium-labeled version of tolterodine used in similar research applications.
Uniqueness
rac 5-Carboxy Tolterodine-d14 is unique due to its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for more accurate tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNTJFTBRPQIZ-IRFZPZLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.